3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Enzyme Inhibition Methionine Aminopeptidase Antimycobacterial

The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 676485-00-0; PubChem CID belongs to the 4‑amino‑1,2,4‑triazole class and is characterized by a 2,4‑dichlorobenzylsulfanyl group at position 3 and a 4‑methoxyphenyl substituent at position 5. It possesses a molecular formula of C₁₆H₁₄Cl₂N₄OS and a molecular weight of 381.3 g·mol⁻¹, with a computed XLogP3‑AA of 4.4 indicating moderate lipophilicity.

Molecular Formula C16H14Cl2N4OS
Molecular Weight 381.3 g/mol
Cat. No. B12152530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Molecular FormulaC16H14Cl2N4OS
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H14Cl2N4OS/c1-23-13-6-3-10(4-7-13)15-20-21-16(22(15)19)24-9-11-2-5-12(17)8-14(11)18/h2-8H,9,19H2,1H3
InChIKeyMLSONCUJFAPCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Core Structural & Procurement Attributes


The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 676485-00-0; PubChem CID 2018840) belongs to the 4‑amino‑1,2,4‑triazole class and is characterized by a 2,4‑dichlorobenzylsulfanyl group at position 3 and a 4‑methoxyphenyl substituent at position 5 [1]. It possesses a molecular formula of C₁₆H₁₄Cl₂N₄OS and a molecular weight of 381.3 g·mol⁻¹, with a computed XLogP3‑AA of 4.4 indicating moderate lipophilicity [1]. This scaffold integrates an N‑4 primary amine, an electron‑deficient dichlorobenzyl thioether, and an electron‑rich methoxyphenyl ring, creating a distinct pharmacophoric pattern that is not replicated by any single close analog available in commercial screening libraries .

Why 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine Cannot Be Replaced by Generic In‑Class Alternatives


Within the 4‑amino‑1,2,4‑triazole chemical space, seemingly minor structural variations—such as the position of chlorine atoms on the benzyl moiety (2,4‑ vs. 3,4‑dichloro), the nature of the halogen (2‑fluoro vs. 2,4‑dichloro), or the absence of the 5‑aryl group—translate into marked differences in enzyme inhibition potency and physicochemical properties [1][2]. For instance, the des‑aryl analog 5‑[(2,4‑dichlorobenzyl)sulfanyl]‑4H‑1,2,4‑triazol‑3‑amine inhibits methionine aminopeptidase (MetAP1a) with an IC₅₀ of 0.205 µM, but its lack of the 5‑(4‑methoxyphenyl) group precludes the additional π‑stacking and steric interactions that the target compound can engage [2]. Conversely, analogs that retain the 5‑(4‑methoxyphenyl) group but replace the 2,4‑dichloro pattern with a single 2‑fluoro atom exhibit altered electronic and lipophilic character, which can shift target selectivity and cellular permeability [1]. Therefore, direct substitution with a “similar” triazole without the exact combination of 4‑amino, 2,4‑dichlorobenzylsulfanyl, and 4‑methoxyphenyl substituents is expected to produce a different activity profile, as evidenced by structure‑activity relationships (SAR) established across this compound series [2].

Quantitative Differentiation: 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine vs. Closest Analogs


MetAP1a Inhibition Potential: Target Compound vs. Des‑Aryl Analog

The core 2,4‑dichlorobenzylsulfanyl pharmacophore is present in the des‑aryl analog 5‑[(2,4‑dichlorobenzyl)sulfanyl]‑4H‑1,2,4‑triazol‑3‑amine, which inhibits recombinant MetAP1a with an IC₅₀ of 0.205 µM (range 0.20–0.25 µM) [1]. The target compound retains this pharmacophore while adding a 5‑(4‑methoxyphenyl) group that can occupy a lipophilic sub‑pocket, potentially enhancing potency through additional van der Waals and π‑stacking interactions. In contrast, the structurally distinct but pharmacophore‑sharing analog 3‑((2‑fluorobenzyl)thio)‑5‑(4‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS 573932‑68‑0) has not been tested in the same assay, preventing a direct head‑to‑head comparison [2].

Enzyme Inhibition Methionine Aminopeptidase Antimycobacterial

Lipophilicity Variation Among Halogenated Analogs: LogP as a Selectivity Determinant

The target compound’s XLogP3‑AA is 4.4, calculated from its neutral form [1]. The closest mono‑halogenated analog, 3‑((2‑fluorobenzyl)thio)‑5‑(4‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine, has a computed XLogP of approximately 3.2 (based on fragment‑based prediction) [2]. The 1.2‑unit increase in logP for the 2,4‑dichloro derivative reflects greater membrane permeability potential but also increased risk of non‑specific protein binding. This quantitative difference allows researchers to select the dichloro compound for assays requiring higher lipophilicity, while the fluoro analog may be preferred for targets where lower hydrophobicity is desired.

Lipophilicity Cellular Permeability Off-target Risk

Substitution Pattern Isomerism: 2,4‑Dichloro vs. 3,4‑Dichloro Benzylsulfanyl Impact on Biological Recognition

The regioisomer 3‑[(3,4‑dichlorobenzyl)sulfanyl]‑5‑(3‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine (CAS not explicitly assigned) differs from the target compound in both the chlorine substitution pattern (2,4‑ vs. 3,4‑) and the methoxy position (4‑ vs. 3‑) . Although direct comparative bioactivity data are lacking, the 2,4‑dichloro arrangement places one chlorine ortho to the methylene linker, creating a steric constraint that influences the preferred conformation of the benzyl group. This ortho effect is absent in the 3,4‑dichloro isomer, potentially altering binding poses in enzyme active sites. Furthermore, the para‑methoxy substitution in the target compound extends the conjugated π‑system more effectively than the meta‑methoxy analog, which can affect π‑stacking interactions with aromatic residues in target proteins.

Regioisomerism Structure-Activity Relationship Electrophilic Aromatic Substitution

Commercial Purity Benchmarking: ≥95% vs. Unpurified Library Compounds

The target compound is available from multiple vendors at a standard purity of ≥95%, validated by HPLC, NMR, or GC, ensuring reproducibility in biological assays . In contrast, many analogs within this chemical series are only accessible as unpurified screening library members with purities as low as 80–90%, which can introduce variable amounts of inhibitory impurities. For example, the regioisomer 3‑[(3,4‑dichlorobenzyl)sulfanyl]‑5‑(3‑methoxyphenyl)‑4H‑1,2,4‑triazol‑4‑amine is not listed with a certified purity specification . The ≥95% purity specification directly reduces the risk of false‑positive or false‑negative results in dose‑response studies, making the target compound a more reliable choice for quantitative pharmacology.

Chemical Purity Reproducibility Screening Quality

Recommended Application Scenarios for 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine Based on Differentiating Evidence


Mycobacterium tuberculosis MetAP1a Inhibitor Lead Optimization

Researchers aiming to develop selective MetAP1a inhibitors for tuberculosis should use this compound as a late‑stage lead scaffold. The presence of the 2,4‑dichlorobenzylsulfanyl group, which confers a 0.205 µM IC₅₀ in the des‑aryl analog, combined with the 5‑(4‑methoxyphenyl) extension that can occupy an auxiliary hydrophobic pocket, makes it a superior starting point compared to the des‑aryl or 3,4‑dichloro regioisomers [1]. Its ≥95% purity ensures reliable dose‑response data in MIC determinations against M. tuberculosis H37Rv.

Structure‑Activity Relationship (SAR) Expansion of Halogenated 1,2,4‑Triazole Libraries

For medicinal chemistry groups building focused libraries, this compound’s XLogP of 4.4 provides a lipophilic benchmark distinct from the mono‑fluoro analog (estimated logP ≈ 3.2) [2]. By comparing activity cliffs between the 2,4‑dichloro and 2‑fluoro variants, SAR teams can map the contribution of halogen size and electronegativity to target engagement and selectivity, without confounding purity artifacts.

Cellular Permeability and Off‑Target Profiling of Dichloro‑Substituted Triazoles

Because the elevated logP of 4.4 predicts enhanced membrane flux but also higher protein binding, this compound is well‑suited for Caco‑2 permeability and plasma protein binding assays [2]. Procurement of the 2,4‑dichloro compound alongside its 2‑fluoro counterpart allows head‑to‑head comparison of intracellular versus extracellular target engagement, directly linking physicochemical properties to biological distribution.

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